molecular formula C11H17NS2 B13304924 N-[2-(Thiophen-2-yl)ethyl]thian-4-amine

N-[2-(Thiophen-2-yl)ethyl]thian-4-amine

Cat. No.: B13304924
M. Wt: 227.4 g/mol
InChI Key: OYBGJQSYRMHCBL-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic and Medicinal Chemistry

The identification of new lead compounds is a critical first step in the drug discovery pipeline. Molecules that possess diverse structural features, such as N-[2-(Thiophen-2-yl)ethyl]thian-4-amine, are valuable candidates for screening in a wide array of biological assays. The thiophene (B33073) moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in various biological interactions and for its favorable metabolic profile in many cases. semanticscholar.orgresearchgate.netjuniperpublishers.com The ethylamine (B1201723) linker provides flexibility and a basic nitrogen center, which is a common feature in many centrally active and peripherally active drugs, allowing for ionic interactions with biological targets. The thian-4-amine portion introduces a saturated, sulfur-containing heterocyclic ring, which can influence the molecule's three-dimensional shape, lipophilicity, and potential for hydrogen bonding.

In lead optimization, the modular nature of this compound would allow for systematic structural modifications. For instance, the thiophene ring could be substituted at various positions to modulate electronic properties and target interactions. The ethylamine linker could be altered in length or rigidity, and the thian-4-amine ring could be derivatized to fine-tune the molecule's pharmacokinetic and pharmacodynamic profile. This inherent modularity makes it an attractive scaffold for developing libraries of related compounds for structure-activity relationship (SAR) studies.

The field of materials science, particularly in the area of organic electronics, heavily relies on the design and synthesis of novel organic molecules with specific electronic and photophysical properties. Thiophene and its derivatives are workhorse materials in this field, known for their excellent charge transport properties and chemical stability. acs.orgnumberanalytics.com They are key components in the construction of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). acs.org

The incorporation of a thiophene unit in this compound suggests its potential as a building block for more complex, functional materials. The amine groups in the molecule could serve as reactive handles for polymerization or for grafting onto surfaces, allowing for the creation of thin films or functionalized nanomaterials. The presence of the sulfur-containing thian ring could also influence the material's bulk properties, such as its packing in the solid state and its charge transport characteristics.

Overview of Unique Structural Features and Their Research Implications

The specific arrangement and interplay of the thiophene ring and the thian-4-amine moiety are central to the potential utility of this compound in research.

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. Its aromaticity and electron-rich nature make it a versatile component in both biological and materials contexts. In medicinal chemistry, thiophene is often used as a bioisostere for a benzene (B151609) ring. nih.govnih.govresearchgate.net This substitution can lead to improved potency, selectivity, or pharmacokinetic properties. nih.gov The sulfur atom can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for binding to biological targets. semanticscholar.org

The reactivity of the thiophene ring allows for a wide range of chemical modifications, enabling the synthesis of a diverse array of derivatives. eprajournals.com This chemical tractability is highly advantageous in both drug discovery and materials science, as it allows for the fine-tuning of molecular properties.

Table 1: General Properties and Research Significance of the Thiophene Moiety

Property Significance in Research
Aromaticity Contributes to molecular stability and allows for π-stacking interactions, which are important in both biological systems and organic materials.
Electron-rich nature Influences reactivity and electronic properties, making it a good electron donor in charge-transfer complexes relevant to organic electronics.
Bioisostere of Benzene Allows for the modification of existing drugs to improve their properties without drastically changing their shape and size. nih.govnih.govresearchgate.net

| Chemical Versatility | The ring can be readily functionalized, providing a scaffold for creating libraries of compounds for screening. eprajournals.com |

The thian-4-amine, or tetrahydrothiopyran-4-amine, moiety is a saturated six-membered ring containing a sulfur atom and an amino group at the 4-position. Unlike the planar, aromatic thiophene ring, the thian ring is non-planar and conformationally flexible, typically adopting a chair conformation. This introduces a three-dimensional character to the molecule, which can be critical for achieving specific binding geometries with biological targets.

Table 2: Predicted Physicochemical Properties of this compound and its Precursor

Compound Molecular Formula Molecular Weight ( g/mol ) Predicted LogP Predicted pKa (most basic)
2-Thiophene ethylamine C₆H₉NS 127.21 1.3 9.5

Note: These values are predicted using computational models and have not been experimentally verified. LogP is a measure of lipophilicity, and pKa is a measure of basicity.

Current Research Trajectories and Emerging Applications

While direct research on this compound is limited, the current research trends involving its constituent parts provide a clear indication of its potential future applications.

In medicinal chemistry, there is a strong and ongoing interest in thiophene derivatives for a multitude of therapeutic areas, including oncology, infectious diseases, and neurology. semanticscholar.orgresearchgate.netjuniperpublishers.com The development of kinase inhibitors, for example, often involves heterocyclic scaffolds like thiophene. Given the structural features of this compound, it could be explored as a potential scaffold for inhibitors of various enzymes or as a ligand for G-protein coupled receptors.

In materials science, the focus is on developing new organic semiconductors with improved performance and processability. acs.orgnumberanalytics.com The combination of a charge-transporting thiophene unit with a flexible, functionalizable thian-amine moiety could lead to the development of novel materials for flexible electronics or sensors. The amine groups could be used to attach the molecule to surfaces or to incorporate it into larger polymeric structures, potentially leading to materials with interesting self-assembly properties. The exploration of such molecules could contribute to the development of the next generation of organic electronic devices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NS2

Molecular Weight

227.4 g/mol

IUPAC Name

N-(2-thiophen-2-ylethyl)thian-4-amine

InChI

InChI=1S/C11H17NS2/c1-2-11(14-7-1)3-6-12-10-4-8-13-9-5-10/h1-2,7,10,12H,3-6,8-9H2

InChI Key

OYBGJQSYRMHCBL-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1NCCC2=CC=CS2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 2 Thiophen 2 Yl Ethyl Thian 4 Amine

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.com For N-[2-(Thiophen-2-yl)ethyl]thian-4-amine, the most logical disconnections are at the carbon-nitrogen bonds of the secondary amine.

Two primary disconnection strategies can be envisioned:

Disconnection (a): Breaking the bond between the nitrogen atom and the ethylthiophene group. This leads to two key precursors: thian-4-amine and a suitable 2-(thiophen-2-yl)ethyl electrophile (e.g., 2-(thiophen-2-yl)ethyl bromide). This approach falls under the category of N-alkylation.

Disconnection (b): Breaking the bond between the nitrogen atom and the thiane (B73995) ring. This retrosynthetic step suggests a reductive amination pathway, which is a common and efficient method for amine synthesis. researchgate.netwikipedia.orgmasterorganicchemistry.com This approach identifies thian-4-one and 2-(thiophen-2-yl)ethanamine as the immediate precursors.

A further disconnection of the 2-(thiophen-2-yl)ethanamine precursor in strategy (b) leads back to 2-thiopheneacetaldehyde or related intermediates. These can, in turn, be derived from thiophene (B33073), a readily available starting material.

Established Synthetic Pathways for the Core this compound Structure

Based on the retrosynthetic analysis, multi-step synthetic protocols are generally required to construct the this compound framework.

The synthesis of the thiophene-containing portion of the molecule typically begins with thiophene itself. A crucial intermediate is 2-thiophenecarbaldehyde. This compound can be prepared from thiophene via the Vilsmeier-Haack reaction or by chloromethylation followed by oxidation. wikipedia.org The Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride and dimethylformamide, is a common method. orgsyn.org Another approach involves the synthesis from thiophene, solid phosgene, and N,N-dimethylformamide in a solvent like chlorobenzene, which is noted for its low cost and operational simplicity. google.com Molar yields for the synthesis of 2-thiophenecarbaldehyde can be as high as 89.24% using thionyl chloride and N,N-dimethylformamide. google.com

From 2-thiophenecarbaldehyde, one can proceed to 2-thiopheneacetaldehyde. This can be achieved through various methods, including the Wittig reaction to form a vinylthiophene intermediate, followed by hydroboration-oxidation. Alternatively, reduction of 2-thiophenecarboxylic acid derivatives can yield the corresponding alcohol, which can then be oxidized to the aldehyde. A method to produce the related 2-thiophene ethylamine (B1201723) involves the oxidation of 2-thiophene ethanol (B145695) to 2-thiophene aldehyde, followed by reaction with hydroxylamine (B1172632) hydrochloride to form 2-thiophene acetaldehyde (B116499) oxime, which is then reduced. google.com

Reductive Amination: This is a highly effective method for forming the target molecule. nih.govfrontiersin.org The reaction involves the condensation of a carbonyl compound, in this case, thian-4-one, with an amine, 2-(thiophen-2-yl)ethanamine, to form an intermediate imine. The imine is then reduced in situ to the desired secondary amine. wikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The latter is often preferred due to its mildness and selectivity.

N-Alkylation: An alternative approach is the direct alkylation of thian-4-amine with a suitable 2-(thiophen-2-yl)ethyl halide, such as 2-(thiophen-2-yl)ethyl bromide. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction. However, direct alkylation of amines can sometimes be difficult to control and may lead to over-alkylation, resulting in the formation of a tertiary amine. masterorganicchemistry.com

The efficiency of the synthesis of this compound can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of solvent, temperature, stoichiometry of reagents, and the nature of the catalyst or reducing agent.

For the reductive amination pathway, the choice of reducing agent is critical. While sodium borohydride is a powerful reducing agent, it can also reduce the starting aldehyde or ketone. Sodium cyanoborohydride is generally selective for the imine in the presence of a carbonyl group. masterorganicchemistry.com The pH of the reaction medium also plays a crucial role in imine formation and stability.

The following table summarizes general optimization strategies that can be applied to enhance the yield and purity of the final product in a reductive amination reaction.

ParameterCondition 1Condition 2Condition 3Rationale for Optimization
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Methanol (MeOH)Solvent polarity can influence the rate of imine formation and the solubility of reagents.
Reducing Agent Sodium Borohydride (NaBH₄)Sodium Cyanoborohydride (NaBH₃CN)Sodium Triacetoxyborohydride (NaBH(OAc)₃)The choice of reducing agent affects selectivity and reactivity towards the intermediate imine versus the starting carbonyl compound. masterorganicchemistry.com
Temperature Room Temperature0 °C to Room TemperatureElevated TemperatureLower temperatures can improve selectivity and reduce side reactions, while higher temperatures can accelerate the reaction rate.
Catalyst NoneAcetic AcidTitanium(IV) IsopropoxideAcid catalysis can accelerate the formation of the imine intermediate. Lewis acids can also activate the carbonyl group. masterorganicchemistry.com

For N-alkylation, optimizing the base and solvent is key. A bulky, non-nucleophilic base can help prevent side reactions. The reaction temperature is also a critical parameter to control the rate of reaction and minimize decomposition.

Multi-step Synthesis Protocols

Chemical Reactivity and Derivatization Strategies of this compound

The chemical reactivity of this compound is dictated by the functional groups present: a secondary amine, a thiophene ring, and a thiane ring.

The secondary amine is a versatile functional handle for further derivatization. It can undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Further alkylation can lead to the corresponding tertiary amine.

Michael Addition: As a nucleophile, it can participate in Michael additions to α,β-unsaturated carbonyl compounds.

The thiophene ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution. mdpi.com Common reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the thiophene ring, typically at the 5-position.

Nitration and Sulfonation: Introduction of nitro and sulfonic acid groups, respectively.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, although these reactions can sometimes be challenging with thiophene due to its sensitivity to strong Lewis acids.

The thiane ring is generally less reactive. However, the sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which can significantly alter the electronic and steric properties of the molecule.

These derivatization strategies allow for the systematic modification of the parent structure, enabling the exploration of structure-activity relationships in various chemical and biological contexts.

Oxidation Reactions of Sulfur-Containing Moieties

The structure of this compound features two sulfur atoms with differing reactivity: the aromatic sulfur of the thiophene ring and the thioether sulfur within the saturated thiane ring. Both are susceptible to oxidation, typically yielding sulfoxides and sulfones, with the specific outcome dependent on the oxidant and reaction conditions.

The thioether in the thiane ring is generally more susceptible to oxidation than the sulfur atom in the aromatic thiophene ring. Mild oxidizing agents can selectively oxidize the thiane sulfur. For instance, treatment with one equivalent of an oxidant like hydrogen peroxide (H₂O₂) or a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) would be expected to produce the corresponding sulfoxide, this compound 1-oxide. The use of a stronger oxidizing agent or an excess of the oxidant would lead to the formation of the sulfone, this compound 1,1-dioxide.

Oxidation of the thiophene sulfur is more challenging due to the aromaticity of the ring. However, strong oxidizing agents can force this transformation, often leading to the thiophene-1,1-dioxide. This process can compromise the aromatic character of the thiophene ring, altering its chemical properties significantly. The oxidation of sulfur-containing compounds can change the oxidation state of the sulfur atom. libretexts.org In many cases, mild oxidation converts thiols to disulfides. libretexts.org

The table below summarizes potential oxidation reactions on the sulfur atoms of the target molecule.

Starting MaterialOxidizing AgentMajor Product(s)Moiety Oxidized
This compoundH₂O₂ (1 equiv.)This compound 1-oxideThiane
This compoundm-CPBA (1 equiv.)This compound 1-oxideThiane
This compoundH₂O₂ (>2 equiv.), heatThis compound 1,1-dioxideThiane
This compoundm-CPBA (>2 equiv.)This compound 1,1-dioxide and potentially N-[2-(thiophen-2-yl-1,1-dioxide)ethyl]thian-4-amine 1,1-dioxideThiane and Thiophene

Reduction Reactions of Amine and Heterocyclic Groups

The functional groups within this compound—a secondary amine, a saturated thiane ring, and an aromatic thiophene ring—exhibit varied behavior under reductive conditions.

The secondary amine and the thiane ring are already in a reduced state and are generally unreactive towards common reducing agents. The primary focus of reduction reactions would be the thiophene ring.

The aromatic thiophene ring is relatively resistant to reduction due to its resonance stabilization. Its reduction is more difficult than that of analogous five-membered heterocycles like furan (B31954) but easier than that of benzene (B151609). e-bookshelf.de Catalytic hydrogenation can reduce the thiophene ring, but this often requires high pressures, high temperatures, and potent catalysts (e.g., Palladium, Rhodium). Such forceful conditions can also lead to the cleavage of the carbon-sulfur bonds, a process known as desulfurization, particularly with catalysts like Raney Nickel. This would result in the complete destruction of the thiophene ring to form an alkyl chain.

Less aggressive reducing agents, such as sodium in liquid ammonia (B1221849) (a Birch reduction), are typically ineffective for reducing thiophenes. Therefore, selective reduction of the thiophene ring without affecting other parts of the molecule or causing desulfurization is a significant synthetic challenge.

Electrophilic Substitution Reactions on the Thiophene Ring

The thiophene ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. e-bookshelf.dewikipedia.org Reactions occur much more readily on thiophene than on benzene. wikipedia.org Substitution on an unsubstituted thiophene ring preferentially occurs at the C2 (α) position. Since the C2 position in this compound is already occupied by the ethylamine side chain, electrophilic substitution will be directed primarily to the C5 position. The ethyl group at C2 is a weak activating group, further enhancing the ring's reactivity.

Common electrophilic substitution reactions applicable to the thiophene moiety include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or bromine in acetic acid would readily introduce a bromine atom at the C5 position. wikipedia.orgrsc.org

Nitration: Nitration can be achieved using nitric acid in acetic anhydride (B1165640). rsc.org This method is often preferred as stronger conditions (e.g., nitric acid/sulfuric acid) can lead to oxidative degradation of the reactive thiophene ring. rsc.org

Friedel-Crafts Acylation/Alkylation: Acylation with an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄) would introduce an acyl group at the C5 position. wikipedia.org This is a reliable method for functionalizing the thiophene ring. researchgate.net

The table below outlines expected outcomes for key electrophilic substitution reactions.

Reaction TypeReagent(s)Expected Major Product
BrominationN-Bromosuccinimide (NBS) in CCl₄N-[2-(5-Bromothiophen-2-yl)ethyl]thian-4-amine
NitrationHNO₃ / Acetic AnhydrideN-[2-(5-Nitrothiophen-2-yl)ethyl]thian-4-amine
AcylationAcetyl Chloride / AlCl₃N-[2-(5-Acetylthiophen-2-yl)ethyl]thian-4-amine

Nucleophilic Transformations and Functional Group Interconversions

The secondary amine in this compound is the primary center for nucleophilic transformations. The lone pair of electrons on the nitrogen atom allows it to react readily with a variety of electrophiles, providing a straightforward path for functional group interconversion. uomustansiriyah.edu.iq

Key transformations involving the secondary amine include:

N-Alkylation: The amine can be alkylated by treating it with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the resulting hydrohalic acid. This reaction converts the secondary amine into a tertiary amine.

N-Acylation: Reaction with an acyl chloride or acid anhydride yields an amide. For example, treating the parent amine with acetyl chloride in the presence of a base like triethylamine (B128534) would produce N-acetyl-N-[2-(thiophen-2-yl)ethyl]thian-4-amine.

Reductive Amination: While the amine itself is a product of reductive amination, it can participate in further reactions. For instance, reaction with an aldehyde or ketone followed by a reducing agent (e.g., sodium cyanoborohydride) could introduce a more complex alkyl group onto the nitrogen.

These transformations are fundamental for modifying the properties of the molecule and are often employed in the synthesis of derivatives for structure-activity relationship studies.

TransformationReagent(s)Product Functional Group
N-AlkylationCH₃I, K₂CO₃Tertiary Amine
N-AcylationAcetyl Chloride, Et₃NAmide
N-SulfonylationTosyl Chloride, Pyridine (B92270)Sulfonamide

Synthetic Approaches to Analogs Bearing the N-[2-(Thiophen-2-yl)ethyl] Moiety

The synthesis of analogs of this compound typically involves strategies that modify the heterocyclic amine portion while preserving the N-[2-(Thiophen-2-yl)ethyl] fragment. A common and versatile approach is reductive amination.

This strategy relies on the key intermediate, 2-(thiophen-2-yl)ethanamine. google.com This precursor can be synthesized through various routes, such as the reduction of 2-(2-nitrovinyl)thiophene (B151962) or the ammonolysis of 2-(thiophen-2-yl)ethanol derivatives. google.com

Once 2-(thiophen-2-yl)ethanamine is obtained, it can be coupled with a variety of cyclic ketones via reductive amination to generate a library of analogs. The reaction involves the initial formation of an imine or enamine intermediate between the primary amine and the ketone, which is then reduced in situ by an appropriate reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), to yield the desired secondary amine.

This modular approach allows for the introduction of diverse heterocyclic systems. For example, replacing thian-4-one with other cyclic ketones can produce a wide range of analogs.

The table below illustrates the synthesis of various analogs through this methodology.

Ketone PrecursorReducing AgentResulting Analog Moiety
CyclohexanoneNaBH(OAc)₃N-[2-(Thiophen-2-yl)ethyl]cyclohexanamine
N-Boc-4-piperidoneNaBH(OAc)₃tert-butyl 4-{[2-(thiophen-2-yl)ethyl]amino}piperidine-1-carboxylate
Tetrahydro-4H-pyran-4-oneNaBH₃CNN-[2-(Thiophen-2-yl)ethyl]tetrahydro-2H-pyran-4-amine
1,4-Dioxaspiro[4.5]decan-8-oneNaBH(OAc)₃N-[2-(Thiophen-2-yl)ethyl]-1,4-dioxaspiro[4.5]decan-8-amine

This synthetic flexibility is crucial for exploring the chemical space around the lead compound and for optimizing its properties for various applications.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of N 2 Thiophen 2 Yl Ethyl Thian 4 Amine Derivatives

Design Principles for Modulating Biological Activity

The design of derivatives of N-[2-(Thiophen-2-yl)ethyl]thian-4-amine is guided by several key principles aimed at optimizing their interaction with biological targets. The thiophene (B33073) ring, a well-established bioisostere of the phenyl ring, is a cornerstone of this scaffold's design. nih.govresearchgate.net Its inclusion is strategic, as thiophene is present in numerous FDA-approved drugs and is known to impart favorable physicochemical properties, such as increased lipophilicity, which can enhance blood-brain barrier penetration for CNS-active agents. nih.gov The planarity of the thiophene ring may also facilitate effective binding to receptor surfaces. nih.gov

Key design principles for modifying the biological activity of these derivatives include:

Bioisosteric Replacement: The thiophene ring itself is a bioisosteric replacement for a phenyl ring, a common strategy to improve metabolic stability and binding affinity. nih.gov Further modifications can involve replacing the thiophene ring with other heterocycles to fine-tune electronic and steric properties.

Substituent Modulation: The introduction of various substituents on the thiophene ring and the thian-4-amine scaffold is a primary method for exploring the chemical space and influencing ligand-target interactions. These substitutions can alter the molecule's polarity, lipophilicity, and hydrogen bonding capacity.

Conformational Constraint: Modifications to the ethyl linker and the thian-4-amine ring can introduce conformational rigidity. This can be advantageous in locking the molecule into a bioactive conformation, thereby increasing affinity and selectivity for the target.

The following table illustrates how these design principles can be applied to modulate biological activity, with hypothetical data representing potential outcomes.

Modification Design Principle Hypothetical Target Hypothetical IC50 (nM)
Unsubstituted Parent CompoundCore ScaffoldReceptor X100
5-Chloro-thiopheneElectronic & Steric ModulationReceptor X50
3-Methyl-thiopheneProbing Steric PocketsReceptor X150
Phenyl replacement of ThiopheneBioisosteric ComparisonReceptor X120
N-Methyl-thian-4-amineAltering Basicity & LipophilicityReceptor X80

Positional and Substituent Effects on Ligand-Target Interactions

The potency and selectivity of this compound analogs are highly dependent on the nature and position of substituents on both the thiophene ring and the thian-4-amine scaffold, as well as the characteristics of the ethyl linker.

Substituents on the thiophene ring can significantly impact the electronic distribution, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with target receptors. The reactivity of the thiophene ring towards electrophilic substitution is generally higher than that of benzene (B151609), allowing for accessible modifications. nih.gov

Research on various thiophene-containing compounds has shown that the introduction of small, lipophilic groups at the 5-position of the thiophene ring can enhance potency. For instance, the addition of a halogen, such as chlorine or bromine, can lead to favorable hydrophobic interactions within the receptor's binding pocket. Conversely, bulky substituents may introduce steric hindrance, leading to a decrease in activity. The electronic nature of the substituent is also critical; electron-withdrawing groups can modulate the pKa of the amine and affect hydrogen bonding capabilities. nih.gov

The following table provides a hypothetical representation of the effects of thiophene ring substitutions on receptor binding affinity.

Compound Substitution on Thiophene Ring Hypothetical Kᵢ (nM) for Target A Hypothetical Kᵢ (nM) for Target B Selectivity (Target B/A)
1None (H)1503002.0
25-Chloro751502.0
35-Methyl1204804.0
45-Nitro3003501.17
54-Bromo2004002.0

The thian-4-amine scaffold serves as a crucial component, with the basic nitrogen atom often playing a key role in forming salt bridges or hydrogen bonds with the target protein. Modifications to this moiety can have a profound impact on the compound's pharmacological profile.

N-Alkylation: The degree of substitution on the amine nitrogen affects its basicity and steric bulk. N-alkylation can influence the strength of ionic interactions and introduce new hydrophobic interactions. For example, studies on related phenethylamine (B48288) derivatives have shown that N-alkylation can significantly alter receptor affinity and selectivity.

Bioisosteric Replacement: Replacing the thian ring with other cyclic amines, such as piperidine (B6355638) or azepane, can alter the ring size, conformational flexibility, and the spatial relationship between the amine and the thiophene moiety.

The two-carbon ethyl linker between the thiophene ring and the thian-4-amine nitrogen is critical for maintaining the appropriate distance and orientation between these two key pharmacophoric elements. The flexibility of this linker allows the molecule to adopt various conformations to fit into the binding site of a receptor. acs.org

Computational studies on analogous 2-phenethylamines have shown that these molecules can exist in both extended (anti) and folded (gauche) conformations. acs.orgnih.gov The preferred conformation is influenced by intramolecular interactions, such as a potential weak N-H•••π interaction between the amine and the aromatic ring in the gauche form, as well as by the surrounding solvent environment. nih.gov Modifications to the linker, such as increasing or decreasing its length, or introducing rigidity through cyclization or unsaturation, would be expected to have a significant impact on biological activity by altering the accessible conformations and the distance between the key binding groups.

Stereochemical Considerations in Pharmacological Efficacy

While the parent compound this compound is achiral, the introduction of substituents on the thian ring or the ethyl linker can create chiral centers. The stereochemistry of these analogs can be a critical determinant of their pharmacological efficacy, as biological macromolecules such as receptors and enzymes are chiral and often exhibit stereoselective binding.

Enantiomers of a chiral drug can have different affinities and efficacies for their target. One enantiomer (the eutomer) may be significantly more potent than the other (the distomer). In some cases, the distomer may be inactive or even contribute to off-target effects. Therefore, the synthesis and biological evaluation of individual enantiomers are crucial for understanding the SAR and for developing safer and more effective drugs. For example, in structurally related compounds, the spatial arrangement of substituents can dictate the ability of the molecule to fit optimally into a chiral binding pocket.

Ligand Efficiency Metrics in the Context of this compound Analogs

In modern drug discovery, potency alone is not the sole indicator of a high-quality lead compound. Ligand efficiency (LE) and lipophilic efficiency (LipE) are important metrics for evaluating the "drug-likeness" of a compound. researchgate.net

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically measured by the number of heavy atoms). It is a measure of the average binding energy per atom. A higher LE value is generally desirable, as it indicates that the compound achieves its potency in an efficient manner, without excessive molecular size.

Lipophilic Efficiency (LipE or LLE): This metric combines potency (as pIC50 or pKi) and lipophilicity (logP or logD). acs.orgmdpi.com It assesses how effectively a compound utilizes its lipophilicity to achieve binding affinity. A high LipE is favorable, suggesting that potency is not solely driven by increasing lipophilicity, which can be associated with poor solubility, high metabolic clearance, and off-target toxicity. mdpi.com

The following table provides a hypothetical analysis of ligand efficiency metrics for a series of this compound analogs.

Compound pIC₅₀ MW Heavy Atoms logP LE LipE
Analog A7.0227.4150.472.54.5
Analog B7.5261.8170.443.04.5
Analog C8.0296.3190.423.54.5
Analog D7.2241.4160.453.24.0

By analyzing these metrics, medicinal chemists can prioritize compounds that exhibit a good balance of potency, size, and lipophilicity, increasing the likelihood of identifying a successful drug candidate.

Mechanistic Investigations of N 2 Thiophen 2 Yl Ethyl Thian 4 Amine Biological Activity

Elucidation of Molecular Targets and Downstream Signaling Pathways

The thiophene (B33073) moiety is a key component in numerous pharmacologically active compounds, targeting a range of enzymes and receptors. encyclopedia.pubresearchgate.net Based on extensive research into thiophene-based analogues, the potential molecular targets for a compound like N-[2-(Thiophen-2-yl)ethyl]thian-4-amine are diverse. Key enzymes such as DNA gyrase, cyclin-dependent kinase 2 (CDK2), and tubulin have been identified as targets for various thiophene derivatives, leading to downstream effects like cell cycle arrest and apoptosis. nih.govnih.govjocpr.com

Interaction with these targets initiates specific downstream signaling cascades. For instance, inhibition of tubulin polymerization by thiophene-containing molecules leads to disruption of the microtubule network, a critical component of the mitotic spindle. nih.govnih.gov This disruption activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis. nih.govnih.gov Similarly, modulation of CDK2, a key regulator of cell cycle progression, can halt the cell cycle and inhibit proliferation. globethesis.com In the context of antibacterial action, inhibition of DNA gyrase stabilizes DNA-cleavage complexes, leading to a disruption of DNA replication and bacterial cell death. nih.govnih.gov The modulation of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) can influence the biosynthesis of N-acylethanolamines, a class of lipid signaling molecules including the endocannabinoid anandamide, thereby affecting various physiological pathways. nih.govnih.gov

Enzyme Modulation and Inhibition Profiles

The structural characteristics of this compound suggest its potential to modulate the activity of several key enzymes. The thiophene ring serves as a crucial pharmacophore that can be accommodated in the active or allosteric sites of various enzymes, leading to their inhibition.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.govuniprot.orgwikipedia.org NAPE-PLD catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce NAEs. uniprot.orggenecards.org The development of potent and selective inhibitors for NAPE-PLD has been challenging, hindering the full elucidation of its role in physiological and pathological processes. nih.gov

While direct inhibition studies of this compound on NAPE-PLD are not extensively documented, research on other molecular scaffolds provides insight. For example, analogues of desketoraloxifene (B1670293) have been identified as inhibitors of NAPE-PLD, albeit with modest potency. acs.org The development of thiophene-based inhibitors for NAPE-PLD remains an area of interest for potentially modulating endocannabinoid signaling pathways.

Table 1: NAPE-PLD Inhibition by a Representative Inhibitor

CompoundTarget EnzymeActivity (IC₅₀)Reference
Desketoraloxifene (10)NAPE-PLD58 µM acs.org

Bacterial DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial agents. nih.gov It introduces negative supercoils into DNA, a process essential for DNA replication and transcription. nih.gov A class of antibacterial thiophenes has been identified that targets DNA gyrase through a unique allosteric mechanism. nih.govresearchgate.net Unlike fluoroquinolones, which bind near the DNA cleavage site, these thiophene compounds bind to a distinct protein pocket located between the winged helix domain and the topoisomerase-primase domain. nih.gov This allosteric binding stabilizes the DNA-gyrase cleavage complex, where the enzyme is covalently linked to the cleaved DNA, ultimately leading to bacterial death. nih.govresearchgate.net This distinct mechanism allows thiophene-based inhibitors to be active against fluoroquinolone-resistant strains. nih.gov

Studies on various thiophene derivatives have demonstrated potent inhibition of DNA gyrase. For example, certain 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines containing a thiophene ring have shown better DNA gyrase inhibitory activity than the reference compound ciprofloxacin. als-journal.com

Table 2: DNA Gyrase Inhibition by Representative Thiophene Derivatives

CompoundTargetActivity (IC₅₀)Reference
Thiophene 1 (N-(2-amino-1-phenylethyl)-4-(1H,2H,3H-pyrrolo[2,3-β]pyridin-3-yl)thiophene-2-carboxamide)E. coli DNA Gyrase5 µg/mL nih.gov
Compound 5lDNA Gyrase4.11 µg/mL als-journal.com

Cyclin-dependent kinases (CDKs) are serine/threonine kinases that play a crucial role in regulating the cell cycle. globethesis.com Aberrant CDK activity is a hallmark of many cancers, making them attractive targets for anticancer drug development. globethesis.com CDK2, in particular, is essential for the G1/S phase transition. Several small-molecule CDK2 inhibitors have been developed, with some containing heterocyclic scaffolds like thiophene.

For example, a series of benzo[b]thiophene derivatives demonstrated cytotoxic activity by causing cell growth arrest at the G2/M phase and inhibiting CDK2. jocpr.com Molecular docking studies suggest that these inhibitors can bind effectively to the ATP-binding site of CDK2. researchgate.net The development of thiophene-based compounds, exemplified by pyrazolopyridine-thiophene analogs, shows potential for potent anti-CDK2 activity. researchgate.net

Table 3: CDK2 Inhibition by a Representative Thiophene Derivative

CompoundTarget EnzymeActivity (IC₅₀)Reference
Compound 5d (benzo[b]thiophene derivative)CDK20.32 µM jocpr.com

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are fundamental to cell division, motility, and shape. nih.gov They are a key target for anticancer agents, and compounds that interfere with tubulin polymerization can induce mitotic arrest and apoptosis in cancer cells. nih.govnih.gov A number of thiophene-based compounds have been identified as potent inhibitors of tubulin polymerization. nih.govunife.it

These compounds, particularly 2-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophene derivatives, have been shown to bind to the colchicine (B1669291) site on β-tubulin. nih.gov This interaction disrupts microtubule dynamics, leading to depolymerization. Structure-activity relationship studies have revealed that substitutions on the benzo[b]thiophene skeleton significantly influence antiproliferative and tubulin-inhibiting activities, with some derivatives showing greater potency than the natural product combretastatin (B1194345) A-4 (CA-4). nih.gov

Table 4: Tubulin Polymerization Inhibition by Representative Benzo[b]thiophene Derivatives

CompoundTubulin Polymerization Inhibition (IC₅₀)Antiproliferative Activity (K562 cells, IC₅₀)Reference
4e0.71 µM0.14 µM nih.gov
4f0.58 µM0.04 µM nih.gov
4g0.67 µM0.02 µM nih.gov
4m0.62 µM0.07 µM nih.gov
Combretastatin A-4 (Reference)1.0 µM0.003 µM nih.gov

Receptor Pharmacology and Ligand-Receptor Dynamics

The thiophene scaffold is present in numerous drugs that target a variety of receptors. encyclopedia.pub This versatility highlights the potential for this compound to interact with specific receptor systems, influencing cellular signaling.

Research has shown that thiophene derivatives can act as agonists or antagonists at various receptors. For instance, novel thiophene-containing compounds have been synthesized as agonists for the Free Fatty Acid Receptor 1 (FFAR1), a promising target for type 2 diabetes therapy. mdpi.com Activation of FFAR1 leads to a glucose-dependent increase in insulin (B600854) secretion. mdpi.com Other studies have focused on developing thiophene-based inhibitors of receptor tyrosine kinases like EGFR and HER2, which are implicated in cancer. mdpi.com The adaptability of the thiophene ring allows for chemical modifications that can fine-tune binding affinity and selectivity for a desired receptor target, making it a valuable component in the design of novel therapeutic agents. techscience.comrsc.org

Table 5: Receptor Activity of Representative Thiophene Derivatives

Compound ClassReceptor TargetBiological ActivityReference
(1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium ChlorideFFAR1 (GPR40)Agonist activity comparable to known agonists at 10 µM mdpi.com
Thiophene-based pyrimidine (B1678525) derivativesEGFR/HER2Potent dual inhibitors (IC₅₀ in low nM range) mdpi.com

Opioid Receptor Binding and G Protein-Biased Signaling

There is no published data detailing the binding affinity of this compound for any opioid receptors (μ, δ, or κ). Consequently, its activity as an agonist, antagonist, or allosteric modulator is unknown. Research into G protein-biased signaling, which involves preferential activation of G protein pathways over β-arrestin recruitment, has been conducted on other thiophene-containing molecules, such as TRV130 (Oliceridine). nih.govnih.gov However, these compounds are structurally distinct from this compound, and no similar investigations have been reported for the subject compound.

NMDA Receptor Antagonism and Allosteric Modulation

No studies were identified that have assessed the interaction of this compound with the N-Methyl-D-aspartate (NMDA) receptor. Therefore, there is no information on whether it acts as a competitive or non-competitive antagonist or as a positive or negative allosteric modulator. wikipedia.orgnih.gov

Other Neurotransmitter Receptor Affinities (e.g., 5-HT1A, 5-HT1B, 5-HT7, TAAR1)

A screen of available pharmacological data shows no information on the binding affinities of this compound for the serotonin (B10506) receptors 5-HT1A, 5-HT1B, 5-HT7, or the Trace Amine-Associated Receptor 1 (TAAR1). nih.govmdpi.comfrontiersin.org While the 2-(thiophen-2-yl)ethylamine scaffold is present in some compounds with activity at various receptors, the specific profile of the title compound has not been characterized. nih.gov

Biophysical Interactions and Molecular Recognition

No crystallographic, spectroscopic, or computational modeling studies have been published for this compound in complex with biological macromolecules.

Analysis of π-π Stacking Interactions with Biological Macromolecules

There is no specific information describing the potential for this compound to engage in π-π stacking interactions within the binding pockets of receptors or enzymes. While the thiophene ring is an aromatic system capable of such interactions, specific analyses in a biological context for this compound are absent from the literature. nih.govresearchgate.net

Hydrogen Bonding Networks in Binding Pockets

Detailed information on the hydrogen bonding networks formed by this compound upon binding to a biological target is not available. The primary and secondary amine groups in the molecule represent potential hydrogen bond donors and acceptors, but without experimental or computational structural data, the specific interactions cannot be described. researchgate.net

Hydrophobic and Electrostatic Contributions to Binding Affinity

The binding affinity of a ligand, such as this compound, to its biological target is a multifaceted phenomenon governed by a variety of non-covalent interactions. Among the most significant of these are hydrophobic and electrostatic forces. These interactions are dictated by the physicochemical properties of the ligand's structural components: the thiophene ring, the ethyl linker, the thiane (B73995) ring, and the amine group. Through a combination of experimental data from analogous compounds and computational modeling, the distinct roles of these forces in the binding process can be elucidated.

The thiophene ring, a sulfur-containing aromatic heterocycle, is a key contributor to the hydrophobic character of the molecule. This lipophilicity is often crucial for the ligand to penetrate biological membranes, such as the blood-brain barrier, to reach its target. nih.gov In the context of receptor binding, the thiophene moiety can engage in favorable hydrophobic interactions with nonpolar amino acid residues within the binding pocket. This is a common feature observed in many thiophene-containing therapeutic agents. derpharmachemica.com Furthermore, the thiophene ring is considered a bioisostere of the phenyl ring, meaning it has similar steric and electronic properties, and is often employed in drug design to modulate lipophilicity and other pharmacokinetic parameters. nih.govnih.govresearchgate.net

The sulfur atom within the thiophene ring also introduces unique electronic properties that can influence binding. It can participate in various non-covalent interactions, including hydrogen bonds and sulfur-π interactions, which are distinct from those of a simple phenyl ring. nih.govacs.orgrsc.org Computational studies on similar thiophene derivatives have highlighted the importance of these interactions in determining binding orientation and affinity. gyanvihar.orgnih.govnih.govrsc.orgjuniperpublishers.com

Electrostatic interactions are primarily mediated by the protonatable amine group of the thiane moiety. At physiological pH, this amine is likely to be protonated, carrying a positive charge. This allows for the formation of strong electrostatic interactions, such as salt bridges, with negatively charged amino acid residues like aspartate or glutamate (B1630785) in the receptor's binding site. Such interactions are often critical for anchoring the ligand in the correct orientation for optimal binding.

Structure-activity relationship (SAR) studies on related phenethylamine (B48288) and thiophene derivatives have consistently demonstrated that modifications to the amine group or the aromatic ring significantly impact binding affinity, underscoring the importance of both electrostatic and hydrophobic contributions. nih.govresearchgate.net

To quantify the relative contributions of these forces, computational methods such as molecular docking and free energy calculations are often employed. These studies can provide detailed insights into the specific amino acid residues involved in the binding and the energetic contributions of different types of interactions.

Interactive Data Table: Estimated Contributions to Binding Energy

The following table provides a hypothetical breakdown of the energetic contributions of different interactions for this compound with a representative receptor binding pocket, based on data from analogous systems.

Interaction TypeInteracting Ligand MoietyInteracting Receptor Residues (Example)Estimated Energy Contribution (kcal/mol)
Hydrophobic Interactions Thiophene Ring, Thiane RingLeucine, Isoleucine, Valine-3.5 to -5.0
Electrostatic Interactions Protonated AmineAspartate, Glutamate-4.0 to -6.0
Hydrogen Bonding Amine Group, Thiophene SulfurSerine, Threonine, Asparagine-2.0 to -3.5
Van der Waals Forces Entire MoleculeVarious-1.5 to -2.5

Note: These values are illustrative and can vary significantly depending on the specific biological target.

Preclinical in Vitro Biological Evaluation of N 2 Thiophen 2 Yl Ethyl Thian 4 Amine and Its Analogs

Antimicrobial Activity Assessments

The emergence of multidrug-resistant microbial strains necessitates the development of new antimicrobial agents. Thiophene (B33073) derivatives have demonstrated a broad spectrum of activity against various pathogenic microorganisms.

Thiophene derivatives have shown notable efficacy against Gram-positive bacteria. In a study evaluating a series of novel thiophene derivatives, several compounds exhibited significant antibacterial activity. For instance, certain thiazolin-4-one derivatives displayed better Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus than the standard antibiotic moxifloxacin. This suggests that the thiophene scaffold can be effectively modified to enhance its antibacterial potency against Gram-positive pathogens. The mechanism of action for some of these derivatives is believed to involve the inhibition of essential bacterial enzymes, such as tryptophanyl-tRNA synthetase.

Table 1: Antibacterial Activity of Selected Thiophene Analogs against Gram-Positive Bacteria

Compound/Analog Bacterial Strain MIC (µg/mL) Reference
Thiazolin-4-one derivative 3h Staphylococcus aureus Not specified, better than moxifloxacin researchgate.net
Thiazolin-4-one derivative 9b Staphylococcus aureus Not specified, better than moxifloxacin researchgate.net
Thiophene Derivative 7 Pseudomonas aeruginosa More potent than gentamicin rjraap.com
Spiropyrrolidine derivative 4d Bacillus subtilis 32 nih.gov
Spiropyrrolidine derivative 4d Staphylococcus epidermidis 32 nih.gov

Gram-negative bacteria, with their protective outer membrane, present a significant challenge for antimicrobial agents. Nevertheless, certain thiophene derivatives have demonstrated promising activity against these resilient pathogens. Research has shown that specific thiophene compounds can effectively inhibit the growth of multidrug-resistant Gram-negative bacteria, including strains of Acinetobacter baumannii and Escherichia coli. The mechanism of action is thought to involve the disruption of the bacterial membrane and interaction with outer membrane proteins. For example, thiophene derivatives 4, 5, and 8 exhibited MIC50 values ranging from 8 to 32 mg/L against colistin-resistant E. coli. rsc.org

Table 2: Antibacterial Activity of Selected Thiophene Analogs against Gram-Negative Bacteria

Compound/Analog Bacterial Strain MIC50 (mg/L) Reference
Thiophene derivative 4 Colistin-resistant A. baumannii 16 rsc.org
Thiophene derivative 5 Colistin-resistant A. baumannii 16 rsc.org
Thiophene derivative 8 Colistin-resistant A. baumannii 32 rsc.org
Thiophene derivative 4 Colistin-resistant E. coli 8 rsc.org
Thiophene derivative 5 Colistin-resistant E. coli 32 rsc.org
Thiophene derivative 8 Colistin-resistant E. coli 32 rsc.org

In addition to their antibacterial properties, thiophene derivatives have been investigated for their potential as antifungal agents. Several studies have reported the synthesis of thiophene-containing compounds with significant activity against pathogenic fungi. For instance, a thiophene derivative, 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT), demonstrated fungicidal action against fluconazole-resistant Candida species, with MIC values ranging from 100 to 200 µg/mL. researchgate.net Another study highlighted a thiophene derivative (5CN05) that, when incorporated into a microemulsion, showed good activity against Cryptococcus neoformans with a MIC of 17 µg/mL. researchgate.net

Table 3: Antifungal Activity of Selected Thiophene Analogs

Compound/Analog Fungal Strain MIC (µg/mL) Reference
2AT Fluconazole-resistant Candida spp. 100-200 researchgate.net
5CN05 Cryptococcus neoformans 17 researchgate.net
Spiropyrrolidine derivative 4d Candida krusei 32 nih.gov
Spiropyrrolidine derivative 4d Candida glabrata 32 nih.gov

Antitumor and Antiproliferative Studies in Established Cancer Cell Lines

The quest for novel and effective anticancer agents has led to the exploration of various chemical scaffolds, including thiophene derivatives. These compounds have shown promise in inhibiting cancer cell growth through various mechanisms.

Numerous studies have demonstrated the cytotoxic and antiproliferative effects of thiophene derivatives against a range of cancer cell lines. For example, a series of newly synthesized thiophene and thienopyrimidine derivatives were tested for their antiproliferative activity, with some compounds showing remarkable activity against breast (MDA-MB-231) and colon (HT-29) cancer cell lines. nih.gov Compound 13, a thienopyrimidine derivative, exhibited IC50 values of 34.04 µM and 45.62 µM against MDA-MB-231 and HT-29 cells, respectively. nih.gov Similarly, certain 2-amino thiophene derivatives demonstrated significant antiproliferative potential in HeLa (cervical adenocarcinoma) and PANC-1 (pancreatic adenocarcinoma) cell lines, with proliferation inhibition comparable or superior to the standard drug doxorubicin. nih.gov

Table 4: Antiproliferative Activity of Selected Thiophene Analogs

Compound/Analog Cancer Cell Line IC50 (µM) Reference
Thiophene derivative 3 MDA-MB-231 (Breast) 40.68 nih.gov
Thiophene derivative 3 HT-29 (Colon) 49.22 nih.gov
Thienopyrimidine derivative 13 MDA-MB-231 (Breast) 34.04 nih.gov
Thienopyrimidine derivative 13 HT-29 (Colon) 45.62 nih.gov
Thiophene-chalcone derivative 15e A549 (Lung) 6.3 researchgate.net
2-(thiophen-2-yl)-1H-indole derivative 4g HCT-116 (Colon) 7.1 nih.gov

Thiophene derivatives often exert their anticancer effects by interfering with the cell cycle and inducing apoptosis (programmed cell death). Several studies have elucidated these mechanisms. For instance, a novel thiophene-based compound, SNS-OH, was found to effectively induce apoptosis in neuroblastoma cells by regulating the AKT and MAPK pathways. rsc.org Another study on thiophene derivatives in breast cancer MCF-7 cells revealed that the compounds induced G0/G1 phase cell cycle arrest. researchgate.net Furthermore, a thiophene-chalcone derivative was shown to induce apoptosis in A549 lung cancer cells. researchgate.net The induction of apoptosis is a key indicator of a compound's potential as an anticancer agent, and many thiophene analogs have demonstrated this capability through various molecular pathways, including the activation of caspases and modulation of mitochondrial membrane potential. acs.orgplos.org

Table 5: Effects of Selected Thiophene Analogs on Cell Cycle and Apoptosis

Compound/Analog Cancer Cell Line Effect Reference
SNS-OH Neuroblastoma cells Induces apoptosis via AKT and MAPK pathways rsc.org
SB-44, SB-200, SB-83 MCF-7 (Breast) G0/G1 phase cell cycle arrest researchgate.net
Thiophene-chalcone derivative 15e A549 (Lung) Induces apoptosis researchgate.net
2-(thiophen-2-yl)-1H-indole derivatives HCT-116 (Colon) S and G2/M phase cell cycle arrest nih.gov
Thiophene carboxamide scaffold MB-D2 A375, HT-29, MCF-7 Induces apoptosis via intrinsic mitochondrial pathway nih.gov

Computational and Theoretical Studies on N 2 Thiophen 2 Yl Ethyl Thian 4 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. brieflands.com It is widely employed to understand the interactions between a ligand, such as N-[2-(Thiophen-2-yl)ethyl]thian-4-amine, and a biological target, typically a protein or enzyme. These simulations are instrumental in structure-based drug design, helping to elucidate the structural basis of molecular recognition.

Molecular docking simulations predict how this compound fits into the active site of a target protein. The process involves sampling a large number of possible conformations of the ligand within the protein's binding pocket and scoring them based on how well they complement the site geometrically and energetically. For thiophene-based compounds, interactions often involve the sulfur atom of the thiophene (B33073) ring, which can participate in various non-covalent interactions.

The predicted binding mode reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues of the target protein. For instance, the amine group in the thian ring and the ethylamine (B1201723) linker are potential hydrogen bond donors and acceptors, while the thiophene ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the active site.

Table 1: Predicted Intermolecular Interactions for this compound with a Hypothetical Protein Target

Ligand MoietyInteracting ResidueInteraction TypeDistance (Å)
Thiophene RingPhenylalanineπ-π Stacking3.8
Thian NitrogenAspartic AcidHydrogen Bond2.9
Ethylamine LinkerSerineHydrogen Bond3.1
Thian RingLeucineHydrophobic4.2

A key output of molecular docking is the estimation of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). researchgate.net This score represents the predicted strength of the interaction between the ligand and its target. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. Scoring functions used in docking programs calculate this by summing up the energetic contributions of various interactions like hydrogen bonds, electrostatic forces, and desolvation penalties.

Studies on related thiophene derivatives have shown that the presence of the thiophene ring can contribute significantly to binding affinity. researchgate.net The energetic contributions of individual functional groups can be dissected to understand which parts of this compound are most crucial for binding, guiding further molecular modifications to improve potency.

Molecular Dynamics Simulations to Characterize Binding Stability and Protein Dynamics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the stability of the docked pose and the conformational changes in both the ligand and the protein upon binding.

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. mdpi.comnih.gov DFT provides a balance between accuracy and computational cost, making it a popular method for studying molecules of pharmaceutical interest. bohrium.com These calculations can determine optimized molecular geometry, electronic structure, and chemical reactivity. nih.govnih.gov

DFT calculations can determine a range of electronic properties and reactivity descriptors for this compound. These global reactivity descriptors, derived from the energies of the frontier molecular orbitals, help in understanding the molecule's chemical behavior. nih.gov

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The power of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to charge transfer.

Softness (S): The reciprocal of hardness, indicating reactivity.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

These parameters provide a quantitative basis for predicting the molecule's reactivity and stability. mdpi.com

Table 2: Calculated Global Reactivity Descriptors for a Thiophene Derivative (Representative Data)

ParameterValue (eV)
Ionization Potential (I)6.58
Electron Affinity (A)1.45
Electronegativity (χ)4.02
Chemical Hardness (η)2.57
Softness (S)0.39
Electrophilicity Index (ω)3.14

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). espublisher.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface. Different colors on the MEP map indicate regions of varying electrostatic potential. Red areas represent electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the sulfur atom of the thiophene ring and the nitrogen of the amine group, highlighting these as potential sites for interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of new compounds and optimizing lead candidates in drug discovery.

For thiophene derivatives, QSAR studies have been employed to explore the structural requirements for various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. These studies typically involve the calculation of a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and the application of statistical methods to build a predictive model.

However, a specific QSAR model for this compound has not been reported. The development of such a model would require a dataset of structurally related compounds with measured biological activity against a specific target. This would enable the identification of key structural features of the thiophene, ethyl]thian, and amine moieties that govern its activity and would guide the design of more potent analogs. The lack of such a study indicates a research opportunity to explore the therapeutic potential of this class of compounds.

In Silico ADMET and Drug-Likeness Predictions for Molecular Optimization

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and safety profiles. These computational tools predict properties such as intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicities. Drug-likeness is also assessed using rules such as Lipinski's Rule of Five, which evaluates physicochemical properties to predict oral bioavailability.

While numerous studies have performed in silico ADMET and drug-likeness predictions for various thiophene-containing compounds, specific data for this compound is not available. A hypothetical analysis would involve submitting the compound's structure to various predictive software platforms. The resulting data, which would be presented in a table format, would offer insights into its potential as a drug candidate.

Hypothetical In Silico ADMET and Drug-Likeness Profile:

PropertyPredicted ValueStatus
Physicochemical Properties
Molecular Weight(Calculated Value)(e.g., Compliant)
LogP(Calculated Value)(e.g., Compliant)
Hydrogen Bond Donors(Calculated Value)(e.g., Compliant)
Hydrogen Bond Acceptors(Calculated Value)(e.g., Compliant)
Pharmacokinetics (ADME)
Human Intestinal Absorption(Predicted %)(e.g., Good)
Blood-Brain Barrier (BBB) Permeation(Predicted Value)(e.g., Low/High)
CYP450 2D6 Substrate(Yes/No)
P-glycoprotein Substrate(Yes/No)
Toxicity
AMES Mutagenicity(Predicted Risk)(e.g., Low)
hERG Inhibition(Predicted Risk)(e.g., Low)
Drug-Likeness
Lipinski's Rule of Five(Violations)(e.g., 0 violations)

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound were found.

Petra/Osiris/Molinspiration (POM) Analyses for Bioactivity Prediction

Analyses of various thiophene derivatives using these tools have been reported in the literature, often as part of the initial screening process for newly synthesized compounds. These studies help to prioritize compounds for further experimental testing.

A POM analysis of this compound would provide valuable preliminary data on its potential biological activities and liabilities. The absence of such a published analysis highlights a gap in the characterization of this compound.

Hypothetical Molinspiration Bioactivity Scores:

Target ClassBioactivity Score
GPCR Ligand(Predicted Value)
Ion Channel Modulator(Predicted Value)
Kinase Inhibitor(Predicted Value)
Nuclear Receptor Ligand(Predicted Value)
Protease Inhib

Applications of N 2 Thiophen 2 Yl Ethyl Thian 4 Amine in Chemical Synthesis and Advanced Materials

Role as a Building Block in Organic Synthesis

The presence of both a nucleophilic secondary amine and an electron-rich thiophene (B33073) ring makes N-[2-(Thiophen-2-yl)ethyl]thian-4-amine a valuable precursor in the field of organic synthesis for the construction of diverse heterocyclic systems.

Synthesis of Pyrimidine (B1678525) Derivatives and Acylguanidines

Thiophene-containing compounds are recognized as important starting materials for the synthesis of pyrimidine derivatives, a class of heterocyclic compounds with a wide range of biological activities. researchgate.netnih.govresearchgate.net The general strategy often involves the reaction of a thiophene-bearing precursor with reagents that provide the necessary atoms to form the pyrimidine ring. For instance, thiophene-substituted chalcones can be cyclized with guanidine (B92328) to yield thiophenopyrimidines. researchgate.net Given that this compound contains a reactive amine group, it could potentially undergo condensation reactions with various carbonyl compounds or their equivalents to form pyrimidine and pyrimidine-fused ring systems. A structurally related compound, 2-Thiopheneethylamine, is known to be a suitable reactant for synthesizing pyrimidine derivatives through reactions with isothiocyanatoketones. sigmaaldrich.com

Similarly, the amine functionality of the title compound suggests its utility in the synthesis of acylguanidines. Acylguanidines are significant pharmacophores in medicinal chemistry. The synthesis can be envisioned through the reaction of this compound with an acylating agent followed by guanylation, or by direct reaction with an appropriate acyl-guanidinylating reagent. For example, 2-Thiopheneethylamine can be used to synthesize acylguanidine derivatives by reacting it with aroyl S-methylisothiourea. sigmaaldrich.com This precedent suggests a feasible pathway for incorporating the this compound scaffold into more complex acylguanidine structures.

Facilitation of Novel Heterocyclic Compound Synthesis

Beyond pyrimidines, the thiophene nucleus is a cornerstone in the synthesis of a vast array of novel heterocyclic compounds. nih.govekb.egsciensage.info The reactivity of the thiophene ring allows for electrophilic substitution reactions, while the amine group in this compound can participate in a multitude of bond-forming reactions. This dual reactivity enables its use in constructing fused heterocyclic systems, such as thienopyrimidines, thienothiazoles, and other related structures. nih.govresearchgate.netfrontiersin.org The synthesis of these complex molecules is of great interest due to their potential applications in medicinal chemistry and materials science. sciensage.info The thiane (B73995) portion of the molecule, while generally less reactive, provides a saturated heterocyclic ring that contributes to the three-dimensional structure of the resulting compounds, which can be crucial for their biological activity.

Functionalization of Nanomaterials for Enhanced Properties

The unique properties of this compound, particularly the presence of a reactive amine group and a sulfur-containing thiophene ring, make it a candidate for the surface modification of nanomaterials.

Multiwall Carbon Nanotube Modification for Biological Applications

Multi-walled carbon nanotubes (MWCNTs) are nanomaterials with exceptional mechanical, electrical, and thermal properties. However, their pristine form is often insoluble in common solvents and can exhibit cytotoxicity, which limits their use in biological systems. nih.govresearchgate.net Chemical functionalization of the MWCNT surface is a key strategy to improve their dispersibility and biocompatibility. nih.govresearchgate.netup.pt

Amine-containing molecules are frequently used for this purpose. The amine group can react with carboxylic acid groups on the surface of oxidized MWCNTs to form stable amide bonds. researchgate.netorientjchem.org A closely related compound, 2-Thiopheneethylamine, has been successfully used to functionalize MWCNTs. sigmaaldrich.com This suggests that this compound could be similarly employed to modify MWCNT surfaces. The thiophene and thiane moieties would introduce sulfur atoms onto the nanotube surface, which could offer additional functionalities, such as coordination sites for metal ions or further reaction handles. The functionalization of MWCNTs with such molecules can lead to improved dispersion in aqueous media, reduced cytotoxicity, and the ability to carry therapeutic agents, making them more suitable for biomedical applications like drug delivery and bioimaging. nih.gov

The table below summarizes the potential reactions and resulting properties based on the functional groups of this compound and literature on analogous compounds.

Functional GroupPotential Reaction for FunctionalizationResulting Property Enhancement of MWCNTs
AmineAmide bond formation with carboxylated MWCNTsImproved dispersibility, reduced cytotoxicity, platform for further conjugation
Thiopheneπ-π stacking interactions with MWCNT surfaceNon-covalent functionalization, potential for altered electronic properties
ThianeProvides structural bulk and hydrophobicityInfluences solubility and interaction with biological membranes

Utility as a Reference Standard in Analytical Chemistry

There is currently no publicly available scientific literature that documents the use of this compound as a reference standard in analytical chemistry.

Future Directions and Research Perspectives on N 2 Thiophen 2 Yl Ethyl Thian 4 Amine

Exploration of Novel Synthetic Methodologies

Future research will likely focus on developing more efficient, sustainable, and versatile methods for synthesizing N-[2-(Thiophen-2-yl)ethyl]thian-4-amine and its derivatives. While classical approaches like the Paal-Knorr and Gewald reactions have been foundational for creating thiophene (B33073) rings, they often require harsh conditions. nih.govderpharmachemica.com Modern synthetic chemistry offers several avenues for improvement.

One promising direction is the advancement of multicomponent reactions (MCRs). MCRs, such as variations of the Gewald reaction, allow for the construction of complex molecules like polysubstituted 2-aminothiophenes in a single step from simple precursors. arkat-usa.orgresearchgate.nettandfonline.com Future efforts could adapt these one-pot strategies to directly synthesize the target compound, significantly reducing waste and reaction time. tandfonline.com The use of microwave-assisted synthesis and green catalysts, such as ionic liquids or reusable solid supports, could further enhance the efficiency and environmental friendliness of these processes. researchgate.net

Additionally, metal-catalyzed cross-coupling reactions and photocatalytic methods offer precise control over bond formation. nih.govrsc.org Exploring novel catalytic systems, potentially using earth-abundant metals, could provide new pathways for the N-arylation of the thian-4-amine core, enabling the creation of a diverse library of analogs with high regioselectivity. nih.govrsc.orgacs.org

Table 1: Comparison of Synthetic Approaches for Thiophene Derivatives

MethodDescriptionPotential Future Advancements
Gewald Reaction A one-pot, multi-component reaction combining a carbonyl compound, an activated nitrile, and elemental sulfur to form a 2-aminothiophene. arkat-usa.orgresearchgate.netMicrowave-assisted protocols, use of ionic liquids, and solid-phase synthesis to improve yields and sustainability. researchgate.net
Paal-Knorr Synthesis Cyclization of 1,4-dicarbonyl compounds with a sulfur source like phosphorus pentasulfide. derpharmachemica.comDevelopment of milder sulfurizing agents to avoid by-products and harsh conditions.
Metal-Catalyzed Cross-Coupling Reactions like Suzuki and Buchwald-Hartwig to form C-C or C-N bonds, respectively. acs.orgUse of photocatalysis and earth-abundant metal catalysts for more sustainable and controlled synthesis of N-aryl amines. rsc.org
Multicomponent Reactions (MCRs) Combining three or more reactants in a single step to build molecular complexity efficiently. tandfonline.comDesigning novel MCRs specifically tailored for the direct synthesis of this compound and its analogs.

Advanced Mechanistic Characterization of Biological Activities

The thiophene nucleus is associated with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govnih.govnih.govresearchgate.net A critical future direction is to move beyond preliminary screening and conduct in-depth mechanistic studies to understand precisely how this compound interacts with biological systems.

Future research should aim to identify specific molecular targets. For instance, in the context of inflammation, studies could investigate the compound's ability to inhibit key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are common targets for thiophene-based anti-inflammatory drugs. nih.govresearchgate.net Advanced techniques such as transcriptomics and proteomics could reveal how the compound modulates gene expression and signaling pathways, for example, by potentially inhibiting pro-inflammatory cytokines like TNF-α and interleukins. encyclopedia.pub

Understanding the compound's metabolic fate is also crucial. The thiophene ring can be metabolized by cytochrome P450 enzymes into reactive metabolites, which can sometimes lead to toxicity. acs.org Future toxicological and metabolic studies will be essential to create a comprehensive biological profile and guide the design of safer analogs. acs.org

Rational Design of Highly Selective and Potent Analogs

Building on a deeper mechanistic understanding, the rational design of analogs represents a major frontier. Structure-activity relationship (SAR) studies will be pivotal in identifying which parts of the this compound molecule are essential for its biological effects. nih.govtandfonline.com For example, research could explore how modifications to the thiophene ring (e.g., adding substituents) or replacing it with other heterocycles like furan (B31954) or pyridine (B92270) affect potency and selectivity. tandfonline.com

Computational tools will play a central role in this effort. In silico methods such as molecular docking can predict how different analogs bind to specific protein targets, helping to prioritize the synthesis of compounds with the highest potential. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) analysis can build mathematical models that correlate structural features with biological activity, further guiding the design of more effective molecules. brieflands.com The goal is to systematically modify the scaffold to enhance its affinity for a desired target while minimizing off-target effects, leading to the development of highly selective and potent therapeutic candidates. nih.gov

Integration with High-Throughput Screening and Artificial Intelligence for Drug Discovery

The discovery of novel therapeutic applications for this compound and its derivatives can be dramatically accelerated by integrating modern drug discovery platforms. High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds against various biological targets. thermofisher.comnih.govresearchgate.net Future work should involve creating diverse chemical libraries based on the core structure and using HTS to identify "hits" for a wide range of diseases, from infectious diseases to neurological disorders. thermofisher.comnih.gov

Investigation into Expanded Materials Science Applications

Beyond its biomedical potential, the unique electronic and structural properties of the thiophene moiety suggest that this compound could have applications in materials science. Thiophene-based polymers and oligomers are well-known for their semiconductor and fluorescent properties, making them valuable in organic electronics like transistors and sensors. bohrium.comresearchgate.netresearchgate.net

Future research could explore the potential of this compound as a monomer for creating novel functional polymers. The presence of the amine group provides a reactive site for polymerization, and the combination of the electron-rich thiophene ring with the flexible thian backbone could lead to materials with unique optoelectronic or self-assembly properties.

Another avenue is the field of crystal engineering, where the compound could be used as a building block to construct metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). nih.gov The specific geometry and hydrogen-bonding capabilities of the molecule could be leveraged to create porous materials with applications in catalysis, gas storage, or sensing. nih.govresearchgate.net Investigating the self-assembly and coordination chemistry of this compound could open up entirely new areas of application beyond the traditional focus on drug discovery. bohrium.comresearchgate.net

Q & A

Q. Q. How can reaction conditions be tailored to minimize diastereomer formation during This compound synthesis?

  • Methodological Answer : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric induction. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or polarimetry. Kinetic resolution under low-temperature conditions (−20°C) may suppress racemization .

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